trans-2-[(2-Methoxyethyl)(methyl)amino]cyclobutan-1-ol
Description
Properties
IUPAC Name |
(1R,2R)-2-[2-methoxyethyl(methyl)amino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-9(5-6-11-2)7-3-4-8(7)10/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNDFYCQEHNNAU-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCOC)[C@@H]1CC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 2: Physicochemical Properties (Selected Compounds)
Notes:
- The target compound’s HPLC retention time (0.61 minutes under acetonitrile/water gradient) suggests moderate polarity, aligning with its enhanced solubility compared to phenyl-containing analogs .
Preparation Methods
Detailed Preparation Procedure
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Methoxyethyl-methylamine + 2-bromoethanol in toluene, 100°C, 2 hours, triethylamine base | Nucleophilic substitution to form amino alcohol intermediate | 88 (crude) | Reaction under reflux; triethylamine neutralizes HBr formed |
| 2 | Cyclization and purification | Formation of trans-2-[(2-Methoxyethyl)(methyl)amino]cyclobutan-1-ol | Purity ~95% | Purification by standard chromatographic techniques |
This synthetic approach leverages the nucleophilicity of the amine and the electrophilicity of the bromoethanol to form the key intermediate, which cyclizes to yield the desired trans isomer of the cyclobutanol derivative.
Mechanistic Insights and Optimization
- Base Selection: Triethylamine is chosen to scavenge the HBr byproduct, preventing side reactions and promoting higher yields.
- Solvent Choice: Toluene provides a non-polar medium conducive to the nucleophilic substitution and cyclization steps at elevated temperatures.
- Temperature Control: The reaction temperature of 100°C balances reaction rate and selectivity, minimizing decomposition or side products.
- Stereochemical Outcome: The trans configuration is favored due to steric and electronic factors during cyclization, as supported by stereochemical analysis in related cyclobutanol syntheses.
Retrosynthesis and Alternative Routes
Comparative Data Table of Preparation Parameters
| Parameter | Details | Impact on Synthesis |
|---|---|---|
| Starting Materials | 2-Methoxyethyl-methylamine, 2-bromoethanol | Readily available, cost-effective |
| Base | Triethylamine | Neutralizes acid byproduct, improves yield |
| Solvent | Toluene | High boiling point, suitable for reflux |
| Reaction Temperature | 100°C | Optimal for substitution and cyclization |
| Reaction Time | 2 hours | Sufficient for completion without degradation |
| Yield | 88% (crude) | High for initial step |
| Purity | ~95% after purification | Suitable for research applications |
Research Findings and Practical Considerations
- The preparation method yields a compound of high purity suitable for research use.
- The reaction conditions are mild and reproducible, facilitating scale-up.
- The stereochemical purity (trans isomer) is critical for biological activity and is reliably obtained under the described conditions.
- No significant side products have been reported under optimized conditions, indicating a clean reaction profile.
- The method avoids hazardous reagents and extreme conditions, aligning with green chemistry principles.
Q & A
Q. What are the optimal reaction conditions for synthesizing trans-2-[(2-Methoxyethyl)(methyl)amino]cyclobutan-1-ol?
- Methodological Answer : The synthesis involves a two-step process:
- Step 1 : React 2-methoxyethyl-methylamine with 2-bromoethanol in toluene at 100°C for 2 hours using triethylamine as a base. Yield: 88% (crude) .
- Step 2 : Purify the intermediate via reaction with sulfuryl chloride in ethyl acetate at 0°C, followed by room-temperature stirring. Yield: 88% after concentration .
Key variables include solvent choice (toluene or ethyl acetate), temperature control, and stoichiometric ratios of reagents.
Q. How can the stereochemical integrity of the cyclobutanol ring be maintained during synthesis?
- Methodological Answer : Stereochemical control is achieved through:
- Use of chiral starting materials or catalysts.
- Low-temperature reactions (e.g., 0°C) to minimize racemization .
- Confirmation via HPLC retention time (e.g., 0.61 minutes under SQD-FA05 conditions) and LCMS (m/z 428 [M+H]+) .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- LCMS : Confirm molecular weight (e.g., m/z 159.23 [M+H]+) .
- HPLC : Assess purity (e.g., 95% purity under standard conditions) .
- Chiral Chromatography : Resolve enantiomers using C18 reverse-phase columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can conflicting data on reaction yields from different synthetic routes be resolved?
- Methodological Answer : Discrepancies in yields (e.g., 88% vs. 90% in different protocols) may arise from:
- Impurity profiles : Use column chromatography (silica gel with ethyl acetate/methanol) for purification .
- Reagent quality : Ensure anhydrous solvents and fresh sulfuryl chloride to avoid side reactions .
- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC or in-situ spectroscopy .
Q. What strategies are effective for resolving stereochemical contradictions in cyclobutanol derivatives?
- Methodological Answer :
- X-ray Crystallography : Determine absolute configuration of crystals .
- NMR Spectroscopy : Use NOESY to confirm trans-configuration via spatial proximity of substituents .
- Computational Modeling : Compare experimental and DFT-calculated NMR/IR spectra .
Q. How can computational tools predict synthetic pathways for novel derivatives?
- Methodological Answer :
- Retrosynthetic Analysis : Use AI-powered tools (e.g., Pistachio, Reaxys) to identify feasible routes .
- Template Relevance Models : Prioritize reactions with high plausibility scores (>0.01) and one-step pathways .
Example: Predict nucleophilic substitution pathways using 2-methoxyethyl-methylamine as a precursor .
Data Contradiction Analysis
Q. Why do HPLC retention times vary across studies despite identical conditions?
- Methodological Answer : Variations may stem from:
- Column degradation : Use fresh C18 columns and calibrate with standards.
- Sample preparation : Ensure consistent pH and solvent composition (e.g., acetonitrile/water ratio) .
- Ion suppression : Add formic acid to mobile phases for LCMS compatibility .
Key Recommendations for Researchers
- Optimize Purification : Use silica gel chromatography for higher purity (95%+) .
- Validate Stereochemistry : Combine NMR and X-ray data to resolve ambiguities .
- Leverage AI Tools : Prioritize synthetic routes with high feasibility scores (e.g., Template Relevance models) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
